molecular formula C29H39N B14506511 N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine CAS No. 63458-18-4

N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine

Cat. No.: B14506511
CAS No.: 63458-18-4
M. Wt: 401.6 g/mol
InChI Key: LNRRXTCGHJCELV-UHFFFAOYSA-N
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Description

N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine is an organic compound with the molecular formula C28H37N. It is a derivative of naphthalene and phenylamine, characterized by the presence of a dodecyl group attached to the phenyl ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-dodecylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylnaphthalen-1-amine: An aromatic amine with a similar structure but without the dodecyl group.

    Naphthalen-1-amine: The parent compound without the phenyl and dodecyl substituents.

Uniqueness

N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine is unique due to the presence of the dodecyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of surfactants and specialty chemicals.

Properties

CAS No.

63458-18-4

Molecular Formula

C29H39N

Molecular Weight

401.6 g/mol

IUPAC Name

N-[(4-dodecylphenyl)methyl]naphthalen-1-amine

InChI

InChI=1S/C29H39N/c1-2-3-4-5-6-7-8-9-10-11-15-25-20-22-26(23-21-25)24-30-29-19-14-17-27-16-12-13-18-28(27)29/h12-14,16-23,30H,2-11,15,24H2,1H3

InChI Key

LNRRXTCGHJCELV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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